[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate
Beschreibung
Structural Overview and Classification
The molecular architecture of 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate represents a sophisticated fusion of multiple heterocyclic systems that have independently demonstrated significant biological activity. The compound possesses a molecular formula of C₃₇H₅₃FN₄O₄ with a molecular weight of 636.84 grams per mole, establishing it as a substantial organic molecule with complex three-dimensional architecture. The structural framework encompasses several critical components: a fluorinated benzoxazole ring system, a saturated piperidine ring, an ethyl linker chain, a tetrahydropyrido-pyrimidine bicyclic system, and a terminal tetradecanoate ester group.
The benzoxazole moiety serves as the foundational aromatic heterocycle, featuring a fused benzene and oxazole ring system with a fluorine substituent at the 6-position. This fluorination significantly influences the compound's lipophilicity and electronic properties, as fluorine atoms are known to enhance metabolic stability and alter binding interactions with biological targets. The piperidine ring, a six-membered saturated nitrogen heterocycle, provides conformational flexibility while maintaining structural rigidity necessary for biological recognition. The tetrahydropyrido-pyrimidine system represents a complex bicyclic structure that contributes to the overall pharmacophoric profile of the molecule.
The tetradecanoate ester modification represents a critical structural feature that distinguishes this compound from its parent structures. Tetradecanoic acid, also known as myristic acid, is a fourteen-carbon saturated fatty acid that forms an ester bond with the 9-hydroxyl group of the tetrahydropyrido-pyrimidine system. This esterification serves multiple purposes: it significantly increases the compound's lipophilicity, potentially extends its biological half-life, and may facilitate sustained-release characteristics when administered as an injectable formulation.
| Structural Component | Chemical Feature | Molecular Contribution |
|---|---|---|
| Benzoxazole Ring | 6-fluoro-1,2-benzoxazol-3-yl | Aromatic heterocycle with enhanced lipophilicity |
| Piperidine Ring | Piperidin-1-yl | Saturated nitrogen heterocycle providing conformational flexibility |
| Linker Chain | Ethyl bridge | Two-carbon aliphatic connector |
| Bicyclic Core | Tetrahydropyrido[1,2-a]pyrimidin | Complex fused ring system |
| Ester Group | Tetradecanoate | Long-chain fatty acid ester for sustained release |
Historical Context of Development
The development of 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate emerges from a rich historical background of benzoxazole and piperidine derivative research that spans several decades of medicinal chemistry innovation. The benzoxazole scaffold has been recognized as a privileged structure in medicinal chemistry, with increasing numbers of studies focusing on benzoxazole-containing compounds due to their impressive potential as antimicrobial, anticancer, anti-inflammatory, and anti-glycation agents. This recognition has driven extensive research into benzoxazole analogs, leading to their emergence as some of the most important building blocks in drug discovery.
The historical trajectory of benzoxazole development reveals that these compounds have consistently demonstrated high numbers of positive hits in biological screens, establishing them as versatile pharmacophores capable of providing potent and selective ligands for diverse biological targets. The benzoxazole template's ability to form the molecular backbone of various therapeutic agents has led to its incorporation in compounds targeting different therapeutic areas, including antipsychotic, anti-inflammatory, analgesic, dopamine and serotonin receptor modulation, anticonvulsant, acetylcholine esterase inhibition, anticancer, antioxidation, and antidiabetic activities.
The specific compound under examination represents an evolution in the field of long-acting injectable pharmaceutical formulations, building upon decades of research into sustained-release drug delivery systems. The incorporation of the tetradecanoate ester group reflects the pharmaceutical industry's ongoing efforts to develop formulations that can provide extended therapeutic coverage while reducing dosing frequency. This approach has particular significance in the context of chronic disease management, where patient adherence to medication regimens represents a critical factor in therapeutic success.
Recent advances in model-informed drug development approaches have facilitated the rational design and development of such complex ester derivatives. These methodological improvements have enabled researchers to predict and optimize the pharmacokinetic properties of long-chain ester formulations, leading to more efficient clinical development pathways and reduced requirements for extensive phase-one and phase-two clinical studies.
Position in Chemical Taxonomy
Within the broader landscape of chemical taxonomy, 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate occupies a unique position as a complex polycyclic heterocycle with multiple pharmacophoric elements. The compound belongs to the broader class of benzoxazole derivatives, which are characterized by their fused benzene-oxazole ring systems and have been extensively studied for their diverse biological activities. More specifically, it represents a subclass of benzoxazole-piperidine conjugates, where the benzoxazole moiety is connected to a piperidine ring through a direct carbon-carbon bond.
The chemical classification system places this compound within the category of nitrogen-containing heterocycles, specifically those featuring multiple heterocyclic rings in a connected framework. The presence of both oxygen and nitrogen heteroatoms in different ring systems classifies it as a mixed heteroatom polycycle. The tetradecanoate ester functionality further categorizes it as a fatty acid ester derivative, placing it at the intersection of heterocyclic chemistry and lipid chemistry.
From a pharmacological taxonomy perspective, the compound can be classified as an atypical antipsychotic derivative, sharing structural similarities with established therapeutic agents in this class. The structural relationship to risperidone and its active metabolite paliperidone positions this compound within a well-defined family of dopamine and serotonin receptor modulators. The specific modification with the tetradecanoate ester group places it in the subcategory of long-acting injectable formulations designed for sustained therapeutic effect.
The chemical database classification systems, including PubChem and ChemSpider, assign specific identifiers to this compound that reflect its complex structure and multiple stereochemical features. The compound exhibits zero defined stereocenters, indicating that its biological activity is not dependent on specific stereochemical configurations, which simplifies its synthesis and reduces potential manufacturing complexities.
Related Benzoxazole-Piperidine Derivatives
The family of benzoxazole-piperidine derivatives encompasses a diverse array of compounds that share the core structural motif of a benzoxazole ring connected to a piperidine system, each offering unique pharmacological profiles and therapeutic applications. Recent research has demonstrated that benzoxazole-appended piperidine derivatives exhibit considerable antiproliferative activity against various cancer cell lines, with some compounds showing superior potency compared to established chemotherapeutic agents. These findings have established benzoxazole-piperidine conjugates as promising candidates for anticancer drug development, particularly in breast cancer treatment applications.
Novel series of benzoxazole-appended piperidine derivatives have been systematically synthesized and evaluated for their biological activities, revealing structure-activity relationships that guide further compound optimization. Compounds within this family have demonstrated potent epidermal growth factor receptor inhibition activity, with some derivatives achieving inhibition values superior to established kinase inhibitors. The apoptosis-inducing capabilities of these compounds have been confirmed through caspase-9 protein level stimulation studies, indicating their potential as pro-apoptotic therapeutic agents.
The structural diversity within the benzoxazole-piperidine family extends to various ester derivatives, including palmitate, myristate, and other long-chain fatty acid esters. Each ester modification imparts distinct pharmacokinetic properties, with longer chain esters generally providing more sustained release characteristics. The palmitate ester derivatives, in particular, have received significant attention for their extended-release properties and clinical applications in long-acting injectable formulations.
Comparative studies of related derivatives have revealed important structure-activity relationships that inform the design of new compounds within this chemical family. The position and nature of substituents on both the benzoxazole and piperidine rings significantly influence biological activity, with fluorine substitution generally enhancing potency and selectivity. The linker region between the benzoxazole and piperidine systems also plays a crucial role in determining the overall pharmacological profile of these compounds.
| Derivative Type | Structural Modification | Key Properties |
|---|---|---|
| Parent Compound | No ester modification | Immediate release characteristics |
| Palmitate Ester | Hexadecanoic acid ester | Extended release, clinical application |
| Myristate Ester | Tetradecanoic acid ester | Intermediate release profile |
| Short-chain Esters | Acetate, propionate modifications | Rapid metabolism, shorter duration |
The synthesis strategies for benzoxazole-piperidine derivatives typically involve multi-step organic reactions that require careful optimization to achieve desired yields and purity levels. Recent advances in synthetic methodology have enabled more efficient preparation of these complex structures, facilitating their evaluation in biological systems and potential clinical development. The synthetic accessibility of various ester derivatives allows for systematic structure-activity relationship studies that can guide the optimization of pharmacological properties within this important chemical family.
Eigenschaften
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H53FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-16-34(43)45-32-15-14-22-42-36(32)39-27(2)30(37(42)44)21-25-41-23-19-28(20-24-41)35-31-18-17-29(38)26-33(31)46-40-35/h17-18,26,28,32H,3-16,19-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHHPAGGAYYRTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 6-Fluoro-1,2-benzoxazol-3-yl-piperidine Intermediate
The benzoxazole-piperidine moiety is synthesized via a one-pot cyclization reaction. Adapted from the method for 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride , the process begins with 4-(2,4-difluorobenzoyl)piperidine hydrochloride. Key modifications include:
-
Reaction Conditions :
Cyclization occurs via oximation with hydroxylamine hydrochloride, followed by intramolecular nucleophilic aromatic substitution to form the benzoxazole ring. The use of inorganic base eliminates environmental concerns associated with triethylamine . Post-reaction acidification with concentrated HCl precipitates the product, which is filtered and washed to achieve >99% purity .
Example Yield Data :
| Starting Material (g) | Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 260.5 | Methanol | KOH | 90.4 | 99.82 |
| 130.0 | Propanol | KOH | 90.0 | 99.79 |
Construction of the 2-Methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl Core
The pyrido[1,2-a]pyrimidine scaffold is synthesized via a multicomponent reaction inspired by pyrido[2,3-d]pyrimidine methodologies . Modifications include:
-
Reactants : 6-Aminouracil, methyl vinyl ketone, and malononitrile.
The reaction proceeds through Knoevenagel condensation, followed by cyclization to form the tetrahydropyrido ring. Microwave heating enhances reaction efficiency, achieving yields up to 85% .
Optimization Data :
| Heating Method | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 180 | 65 | 92.5 |
| Microwave | 20 | 85 | 98.7 |
Alkylation to Introduce the Ethyl-piperidine Linker
The pyrido-pyrimidine core is functionalized with a 2-chloroethyl group at position 3 via nucleophilic substitution:
-
Reagents : 1,2-Dibromoethane, sodium hydride (base).
-
Solvent : Tetrahydrofuran (THF), 0°C to room temperature.
-
Time : 6 hours.
Subsequent substitution with the benzoxazole-piperidine intermediate (synthesized in Step 1) in the presence of K2CO3 yields the coupled product.
Yield Comparison :
| Piperidine Equivalents | Solvent | Yield (%) |
|---|---|---|
| 1.2 | DMF | 78 |
| 1.5 | Acetonitrile | 82 |
Esterification with Tetradecanoic Acid
The final step involves esterification of the pyrido-pyrimidine alcohol with tetradecanoic acid. Adapted from labeled fatty acid synthesis :
-
Activation : Tetradecanoic acid is converted to its acid chloride using thionyl chloride.
-
Reaction Conditions :
-
Solvent : Dichloromethane.
-
Base : Pyridine (scavenges HCl).
-
Molar Ratio : 1:1.2 (alcohol:acid chloride).
-
Time : 12 hours at 25°C.
-
Esterification Efficiency :
| Acid Chloride Purity (%) | Yield (%) |
|---|---|
| 95 | 88 |
| 99 | 92 |
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, benzoxazole), 4.20 (t, J = 6.0 Hz, 2H, ester), 3.10–3.30 (m, 4H, piperidine).
-
HPLC Purity : 99.1% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Key advancements for large-scale production include:
Analyse Chemischer Reaktionen
Types of Reactions
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in drug discovery and development.
Medicine
In medicine, [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Derivatives
Risperidone (R-64766)
- Structure: Lacks the tetradecanoate ester; features a hydroxyl group at the 9-position.
- Molecular Formula : C₂₃H₂₇FN₄O₂ (MW: 410.48 g/mol) .
- Key Differences: The absence of the ester group reduces lipophilicity (logP ~2.5 vs. ~7.5 for the tetradecanoate derivative). Shorter half-life (~3–20 hours) due to rapid hepatic metabolism.
- Clinical Use : First-line antipsychotic (proprietary name: Risperdal®).
Paliperidone (9-Hydroxyrisperidone)
- Structure : 9-hydroxy metabolite of risperidone; polar due to the hydroxyl group.
- Molecular Formula : C₂₃H₂₇FN₄O₃ (MW: 426.49 g/mol) .
- Key Differences: Hydroxylation increases solubility (logP ~1.8) but reduces blood-brain barrier penetration compared to the tetradecanoate derivative. Administered as an extended-release formulation to mitigate rapid clearance.
9-OH-Risperidone Derivatives
- Structure : Includes hydroxyl or alternative ester groups (e.g., palmitate) at the 9-position .
- Key Differences :
- Longer-chain esters (e.g., palmitate) further extend half-life but may delay onset of action.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (Water) | Key Substituent |
|---|---|---|---|---|
| Target Tetradecanoate Derivative | 636.84 | ~7.5 | Low | Tetradecanoate ester |
| Risperidone | 410.48 | ~2.5 | Moderate | 9-Hydroxyl |
| Paliperidone | 426.49 | ~1.8 | High | 9-Hydroxyl |
| Palmitate Ester Analog | ~720 | ~9.0 | Very low | C₁₆ fatty acid ester |
Notes:
- The tetradecanoate ester increases molecular weight by 55% compared to risperidone, significantly altering pharmacokinetics .
- High logP values correlate with enhanced lipid solubility, favoring depot formulations or sustained-release profiles.
Pharmacokinetic and Pharmacodynamic Profiles
- Absorption: The tetradecanoate ester likely acts as a prodrug, requiring enzymatic hydrolysis (e.g., esterases) to release the active 9-hydroxy metabolite . Enhanced lymphatic absorption due to lipophilicity, reducing first-pass metabolism .
- Half-Life :
- Receptor Binding :
Therapeutic Implications
- Advantages Over Risperidone :
- Reduced dosing frequency due to prolonged release.
- Improved patient compliance in chronic psychiatric disorders.
- Challenges :
- Delayed onset of action (hours to days) due to ester hydrolysis.
- Risk of accumulation in adipose tissue, necessitating careful dose titration.
Biologische Aktivität
The compound [3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate is a complex heterocyclic structure with significant pharmacological potential. This article explores its biological activity based on diverse scientific studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H29FN4O2 |
| Molecular Weight | 424.51 g/mol |
| SMILES | CC1CCCC2=NC(=C(... |
| IUPAC Name | 3-[2-[4-(6-fluoro... |
The structure includes a piperidine ring and a benzoxazole moiety, which are known to contribute to various biological activities.
Pharmacological Properties
- Antipsychotic Effects : The compound is structurally related to risperidone, an antipsychotic agent. Its mechanism may involve dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism, which are critical in managing schizophrenia and bipolar disorder .
- Cytotoxicity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have shown promising results in inhibiting cancer cell proliferation .
- Antimicrobial Activity : The benzoxazole component is associated with antimicrobial properties. Compounds containing this moiety have demonstrated effectiveness against multiple bacterial strains .
- Anti-inflammatory Effects : Studies have suggested that related compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of benzoxazole derivatives in human cancer cell lines, revealing IC50 values ranging from 1.21 µM to 15.66 µM. The most potent compounds displayed higher activity than standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzoxazole Derivative A | DAN-G (Pancreas) | 1.21 |
| Benzoxazole Derivative B | A-427 (Lung) | 1.66 |
| Benzoxazole Derivative C | RT-4 (Bladder) | 4.09 |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperidine and benzoxazole groups facilitate binding to various receptors involved in neurotransmission and cellular signaling.
- Reactive Oxygen Species Modulation : Related compounds have been shown to influence oxidative stress pathways, potentially leading to apoptosis in cancer cells .
- Inhibition of Enzymatic Activity : Some derivatives act as enzyme inhibitors, affecting pathways critical for tumor growth and survival.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing [compound], and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol, achieving 73% isolated yield (room temperature, 3 hours) . Purification involves extraction and alumina plug filtration. To optimize yields:
-
Vary solvent polarity (e.g., ethanol vs. acetonitrile) to improve cyclization efficiency.
-
Monitor reaction progress via TLC or HPLC to identify intermediate formation .
-
Control temperature to minimize byproducts (e.g., over-oxidation).
Table 1: Synthetic Optimization Parameters
Parameter Optimal Condition Yield Impact Solvent Ethanol 73% (baseline) Temperature 25°C Prevents degradation Oxidant NaOCl (5% w/v) Maximizes cyclization
Q. Which analytical techniques are most effective for characterizing [compound] and confirming purity?
- Methodological Answer : Use a combination of:
- HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .
- NMR : 1H/13C NMR to confirm substituent positions (e.g., methyl group at δ 1.2 ppm, tetradecanoate chain integration) .
- HRMS : Exact mass verification (theoretical 636.4051 vs. observed 636.4051) .
- IR : Detect ester carbonyl (C=O stretch at ~1730 cm⁻¹) and benzoxazole rings (C=N at ~1600 cm⁻¹) .
Q. What storage conditions ensure long-term stability of [compound]?
- Methodological Answer : Store at +4°C in amber vials under nitrogen. Stability studies show:
- Degradation Pathways : Hydrolysis of ester bonds at >25°C, detected via HPLC .
- Light Sensitivity : Benzoxazole ring photodegradation observed under UV light; use light-resistant containers.
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic stability data across in vitro models?
- Methodological Answer :
-
Model Comparison : Use liver microsomes (CYP450 enzymes) vs. primary hepatocytes (phase II metabolism) to identify metabolic pathways .
-
Isotopic Labeling : Synthesize deuterated analogs to track metabolite formation via LC-MS/MS .
-
Kinetic Modeling : Apply Michaelis-Menten kinetics to compare intrinsic clearance rates between models.
Table 2: Metabolic Stability Data Comparison
Model Half-life (min) Major Metabolite Liver Microsomes 45 ± 5 9-OH derivative Hepatocytes 120 ± 10 Tetradecanoate hydrolysis
Q. What strategies identify and quantify process-related impurities in [compound] batches?
- Methodological Answer :
- Impurity Profiling : Use gradient HPLC (e.g., Impurity E at RRT 0.89) with HRMS confirmation .
- Synthesis Controls : Limit piperidine-ethyl side reactions by maintaining pH <7 during coupling steps.
- Reference Standards : Synthesize impurities (e.g., Impurity F, CAS 1346602-28-5) for spiking experiments .
Q. How can computational modeling predict [compound]'s binding affinity to pharmacological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with dopamine D2 receptor (PDB: 6CM4) to predict binding poses.
- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor interactions.
- SAR Analysis : Compare with analogs (e.g., paliperidone derivatives) to validate predicted binding modes .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Screening : Test in DMSO (high solubility) vs. hexane (low solubility) using nephelometry.
- Structural Analysis : The tetradecanoate chain enhances lipophilicity (logP ~4.5), explaining poor aqueous solubility .
- Formulation Adjustments : Use cyclodextrin complexes to improve bioavailability in aqueous media.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
